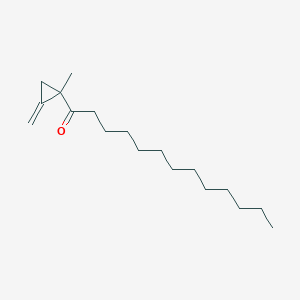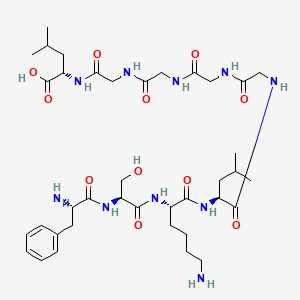
(R)-N-Formyl-1-(4-bromophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Formyl-1-(4-bromophenyl)ethanamine is a chiral amine with the molecular formula C9H10BrNO It is a derivative of 1-(4-bromophenyl)ethanamine, where the amino group is formylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Formyl-1-(4-bromophenyl)ethanamine typically involves the formylation of ®-1-(4-bromophenyl)ethanamine. One common method is the reaction of ®-1-(4-bromophenyl)ethanamine with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formylation.
Industrial Production Methods
In an industrial setting, the production of ®-N-Formyl-1-(4-bromophenyl)ethanamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-N-Formyl-1-(4-bromophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the formyl group can yield the primary amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The primary amine is the major product.
Substitution: The substituted phenyl derivatives are the major products.
Scientific Research Applications
®-N-Formyl-1-(4-bromophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-Formyl-1-(4-bromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, which can influence the binding affinity and specificity of the compound. The bromine atom on the phenyl ring can also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Bromophenyl)ethanamine: The parent compound without the formyl group.
(S)-N-Formyl-1-(4-bromophenyl)ethanamine: The enantiomer of the compound.
®-N-Formyl-1-(4-chlorophenyl)ethanamine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-N-Formyl-1-(4-bromophenyl)ethanamine is unique due to its specific stereochemistry and the presence of both the formyl and bromine groups
Properties
CAS No. |
650608-23-4 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
KOYBLVPBHZRYJL-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
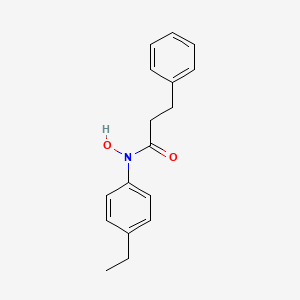
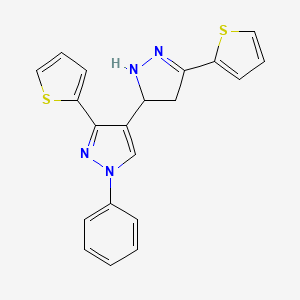
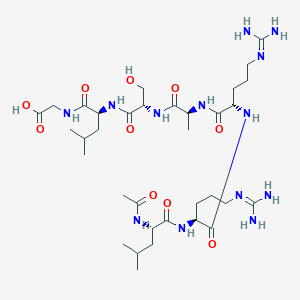
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
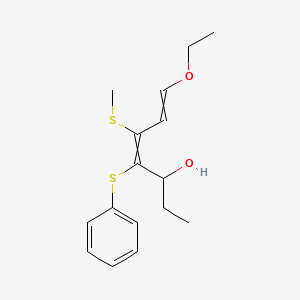


![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
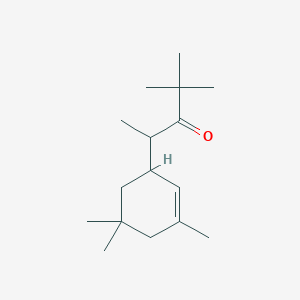
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)
